molecular formula C9H16N4O2 B2893648 Tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 2248273-95-0

Tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2893648
CAS RN: 2248273-95-0
M. Wt: 212.253
InChI Key: CXHYBTOZSLPXDZ-UHFFFAOYSA-N
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Description

“Tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound. It contains a tert-butyl group, an aminoethyl group, and a 1H-1,2,4-triazole-3-carboxylate moiety. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,4-triazole ring, an aminoethyl group, and a tert-butyl ester. The 1H-1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and one nitrogen atom at the 1-position. The aminoethyl group is a two-carbon chain with an amino group at one end. The tert-butyl group is a bulky, branched alkyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acylation or alkylation. The ester could undergo reactions such as hydrolysis or reduction. The 1H-1,2,4-triazole ring could also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and ester groups could increase its solubility in polar solvents. The bulky tert-butyl group could influence its steric properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interaction with biological targets. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-5(10)6-11-7(13-12-6)8(14)15-9(2,3)4/h5H,10H2,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHYBTOZSLPXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate

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